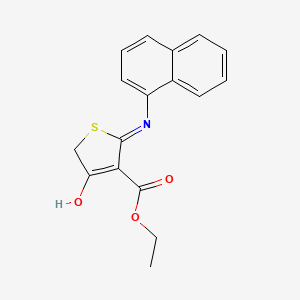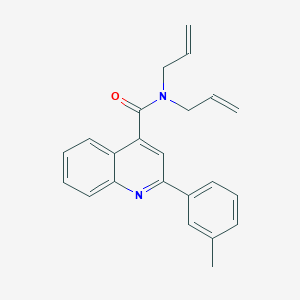
Ethyl 2-(1-naphthylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C17H15NO3S This compound is characterized by the presence of a naphthylamino group, a thiophene ring, and an ethyl ester functional group
Vorbereitungsmethoden
The synthesis of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Cyclization to Form the Thiophene Ring: The naphthylamino intermediate undergoes cyclization with a suitable thiophene precursor under controlled conditions to form the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylamino group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The naphthylamino group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
Naphthylamine Derivatives: Compounds like 1-naphthylamine and its derivatives share the naphthylamino group but differ in their additional functional groups and overall structure.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, have similar structural features but differ in their substituents and reactivity.
Ethyl Esters: Compounds like ethyl 2-aminobenzoate share the ethyl ester functional group but differ in their aromatic and heterocyclic components.
The uniqueness of ETHYL 2-(1-NAPHTHYLAMINO)-4-OXO-4,5-DIHYDRO-3-THIOPHENECARBOXYLATE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15NO3S |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-5-naphthalen-1-ylimino-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C17H15NO3S/c1-2-21-17(20)15-14(19)10-22-16(15)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,19H,2,10H2,1H3 |
InChI-Schlüssel |
TVDQFJQDKAZYDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methyl-2-nitrophenyl)prop-2-enamide](/img/structure/B10892937.png)
![2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10892945.png)

![(2E)-N-(3-chlorophenyl)-2-cyano-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B10892955.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10892956.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892964.png)
![3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10892972.png)
![N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)
![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10893000.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10893013.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10893018.png)

![2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
